

# Initial Safety and Toxicity Profile of GLP-1R Agonist Zyalugtide (GLP-1RA-22)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | GLP-1R agonist 22 |           |
| Cat. No.:            | B12362317         | Get Quote |

#### An In-depth Technical Guide

This document provides a comprehensive overview of the initial non-clinical safety and toxicity profile of Zyalugtide (GLP-1RA-22), a novel long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing investigation and clinical development of this compound.

### Introduction

Zyalugtide is a synthetic peptide-based GLP-1R agonist designed for once-weekly subcutaneous administration for the treatment of type 2 diabetes and obesity. Activation of the GLP-1 receptor enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[1][2] The non-clinical safety evaluation of Zyalugtide was conducted in accordance with international regulatory guidelines (ICH M3(R2) and S6(R1)) to characterize its safety profile and to support first-in-human (FIH) clinical trials.[3][4] The program included safety pharmacology, single-dose and repeated-dose toxicology studies in two relevant species (rat and cynomolgus monkey), and genotoxicity assessments.[5]

# **Non-Clinical Safety Pharmacology**

Safety pharmacology studies were conducted to assess the potential adverse effects of Zyalugtide on vital organ systems, including the cardiovascular, respiratory, and central



nervous systems.

Table 1: Summary of Safety Pharmacology Studies

| Study Type                | Species                                               | Dose Levels<br>(mg/kg) | Key Findings                                                                                                                                                   |
|---------------------------|-------------------------------------------------------|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cardiovascular            | Cynomolgus Monkey<br>(telemetered)                    | 0.1, 0.5, 2.5          | Dose-dependent increase in heart rate (5-20 bpm); no adverse effects on blood pressure, ECG intervals, or morphology.                                          |
| Respiratory               | Sprague-Dawley Rat<br>(whole-body<br>plethysmography) | 0.5, 2.0, 10.0         | No adverse effects on respiratory rate, tidal volume, or minute volume.                                                                                        |
| Central Nervous<br>System | Crl:CD1(ICR) Mouse<br>(Irwin screen)                  | 1.0, 5.0, 25.0         | Reduced locomotor activity at the high dose, consistent with the known satiety effects of the GLP-1R agonist class. No other significant CNS effects observed. |

# Detailed Experimental Protocol: Cardiovascular Safety in Cynomolgus Monkeys

- Objective: To evaluate the potential cardiovascular effects of a single subcutaneous dose of Zyalugtide in conscious, telemetered cynomolgus monkeys.
- Animal Model: Four male and four female purpose-bred cynomolgus monkeys, surgically implanted with telemetry transmitters for continuous measurement of cardiovascular parameters.



- Study Design: A four-way crossover design was used, with each animal receiving vehicle control and three dose levels of Zyalugtide (0.1, 0.5, and 2.5 mg/kg) separated by a 14-day washout period.
- Parameters Measured: Continuous monitoring of heart rate, systolic and diastolic blood pressure, and ECG (Lead II) from 24 hours pre-dose to 72 hours post-dose.
- Data Analysis: Data were averaged over specified time intervals. Changes from baseline
  were calculated and compared between Zyalugtide-treated and vehicle-treated groups using
  a mixed-model analysis of variance (ANOVA).

## **Toxicology Studies**

A comprehensive toxicology program was conducted to identify potential target organs of toxicity and to determine the No Observed Adverse Effect Level (NOAEL) to establish a safe starting dose for clinical trials.

## **Single-Dose Toxicity**

Acute toxicity studies were performed to determine the maximum tolerated dose (MTD).

Table 2: Summary of Single-Dose Toxicity Studies

| Species            | Route of<br>Administration | MTD (mg/kg) | Clinical Signs at<br>High Doses                       |
|--------------------|----------------------------|-------------|-------------------------------------------------------|
| Sprague-Dawley Rat | Subcutaneous               | > 100       | Decreased food consumption, transient hypoactivity.   |
| Cynomolgus Monkey  | Subcutaneous               | > 10        | Emesis, decreased food consumption, reduced activity. |

## **Repeated-Dose Toxicity**

Repeated-dose studies were conducted in both a rodent and a non-rodent species to support clinical trials of extended duration.



Table 3: 28-Day Repeated-Dose Toxicity in Sprague-Dawley Rats

| Dose Group (mg/kg/week) | Key Findings                                                                                                        | NOAEL (mg/kg/week) |
|-------------------------|---------------------------------------------------------------------------------------------------------------------|--------------------|
| 0 (Vehicle)             | No treatment-related findings.                                                                                      | -                  |
| 0.5                     | No adverse findings.                                                                                                | 0.5                |
| 2.5                     | Decreased body weight gain and food consumption. Salivation post-dose.                                              |                    |
| 10.0                    | Marked decrease in body weight gain. Salivation and hypoactivity. Minimal, non- adverse thyroid C-cell hyperplasia. |                    |

Table 4: 28-Day Repeated-Dose Toxicity in Cynomolgus Monkeys

| Dose Group (mg/kg/week) | Key Findings                                                                                                                         | NOAEL (mg/kg/week) |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------|--------------------|
| 0 (Vehicle)             | No treatment-related findings.                                                                                                       | -                  |
| 0.1                     | No adverse findings.                                                                                                                 | 0.1                |
| 0.5                     | Transient, dose-dependent decrease in food consumption. Occasional emesis.                                                           |                    |
| 2.5                     | Decreased body weight. Emesis, reduced activity. Increased heart rate consistent with pharmacology. No histopathological correlates. |                    |

# Detailed Experimental Protocol: 26-Week Chronic Toxicity in Rats



- Objective: To assess the potential toxicity of Zyalugtide following once-weekly subcutaneous administration for 26 weeks in Sprague-Dawley rats.
- Animal Model: 120 male and 120 female Sprague-Dawley rats, randomized into four dose groups (15/sex/group for main study, 10/sex/group for recovery).
- Study Design: Animals received vehicle control or Zyalugtide at doses of 0.2, 1.0, or 5.0 mg/kg/week for 26 weeks. A 4-week treatment-free recovery period was included for the control and high-dose groups.

#### Endpoints:

- In-life: Clinical observations, body weights, food consumption, ophthalmoscopy, clinical pathology (hematology, coagulation, clinical chemistry, urinalysis), and toxicokinetics.
- Terminal: Full necropsy, organ weights, and comprehensive histopathological examination of tissues.
- Data Analysis: Quantitative data were analyzed using ANOVA. Histopathology findings were summarized by incidence and severity.

### Genotoxicity

A standard battery of genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of Zyalugtide.

Table 5: Summary of Genotoxicity Studies

| Assay                                | Test System                           | Concentration/Dos<br>e Range | Result   |
|--------------------------------------|---------------------------------------|------------------------------|----------|
| Bacterial Reverse<br>Mutation (Ames) | S. typhimurium & E. coli              | 10 - 5000 μ g/plate          | Negative |
| In Vitro Chromosomal<br>Aberration   | Human Peripheral<br>Blood Lymphocytes | 50 - 2500 μg/mL              | Negative |
| In Vivo Micronucleus                 | Rat Bone Marrow                       | 10, 50, 100 mg/kg            | Negative |



# Visualizations: Pathways and Workflows GLP-1 Receptor Signaling Pathway

The primary mechanism of action for Zyalugtide is the activation of the GLP-1 receptor, which predominantly signals through the  $G\alpha s/cAMP$  pathway. This leads to a cascade of intracellular events culminating in enhanced glucose-stimulated insulin secretion.



Click to download full resolution via product page

Caption: Simplified GLP-1 Receptor (GLP-1R) signaling cascade initiated by Zyalugtide.

## **Experimental Workflow: 26-Week Chronic Toxicity Study**

The workflow for a long-term toxicology study involves several key phases, from initial animal acclimatization to final data analysis and reporting.





Click to download full resolution via product page

Caption: High-level experimental workflow for a 26-week chronic toxicology study.



### Conclusion

The initial non-clinical safety and toxicity assessment of Zyalugtide (GLP-1RA-22) demonstrates a safety profile consistent with the GLP-1R agonist class. The primary pharmacological effects observed were dose-dependent increases in heart rate in monkeys and expected reductions in food consumption and body weight in both rats and monkeys. No unexpected target organ toxicities were identified, and Zyalugtide was not genotoxic. The No Observed Adverse Effect Levels (NOAELs) established in repeated-dose toxicity studies provide a sufficient safety margin to support the initiation of Phase 1 clinical trials. The most common adverse effects are gastrointestinal in nature, which is a known class effect of GLP-1R agonists. Overall, the preclinical data package supports the continued clinical development of Zyalugtide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glucagon-like peptide-1 receptor Wikipedia [en.wikipedia.org]
- 2. Novel GLP-1 receptor agonists for diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- To cite this document: BenchChem. [Initial Safety and Toxicity Profile of GLP-1R Agonist Zyalugtide (GLP-1RA-22)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362317#glp-1r-agonist-22-initial-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com